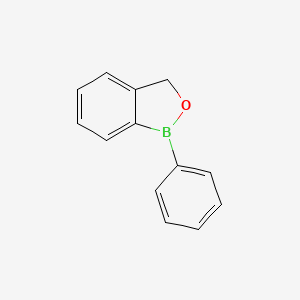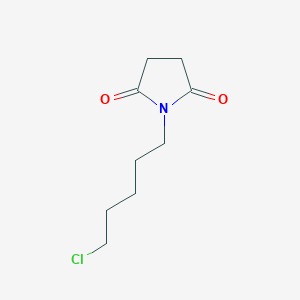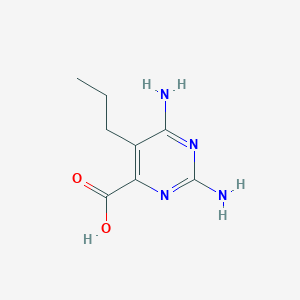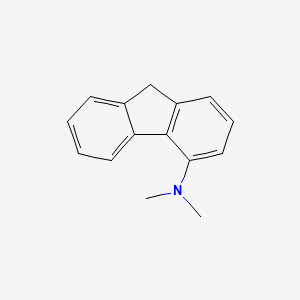
1-phenyl-3H-2,1-benzoxaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole is a boron-containing heterocyclic compound. It is part of the benzoxaborole family, known for their unique structural features and versatile applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole typically involves the reaction of phenylboronic acid with o-aminophenol under specific conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzoxaborole structure .
Industrial Production Methods: Industrial production methods for 1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert it into different boron-containing derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or organometallic reagents.
Major Products Formed:
Applications De Recherche Scientifique
1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex boron-containing compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antifungal and antibacterial agent.
Medicine: It is explored for its therapeutic potential in treating skin conditions and other diseases.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity
Mécanisme D'action
The mechanism of action of 1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the suppression of microbial growth or the modulation of immune responses .
Comparaison Avec Des Composés Similaires
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
Uniqueness: 1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole is unique due to its phenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H11BO |
|---|---|
Poids moléculaire |
194.04 g/mol |
Nom IUPAC |
1-phenyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C13H11BO/c1-2-7-12(8-3-1)14-13-9-5-4-6-11(13)10-15-14/h1-9H,10H2 |
Clé InChI |
QYBWJCGUESPQBA-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=CC=CC=C2CO1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B13991337.png)
![Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate](/img/structure/B13991338.png)



![1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B13991366.png)








